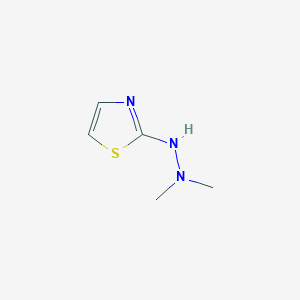

2-(2,2-Dimethylhydrazin-1-yl)-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,2-Dimethylhydrazin-1-yl)-1,3-thiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylhydrazin-1-yl)-1,3-thiazole typically involves the reaction of 2-bromo-1,3-thiazole with 2,2-dimethylhydrazine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically purified using industrial-scale purification methods, such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylhydrazin-1-yl)-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where the dimethylhydrazinyl group or other substituents on the thiazole ring are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

2-(2,2-Dimethylhydrazin-1-yl)-1,3-thiazole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylhydrazin-1-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2-(2,2-Dimethylhydrazin-1-yl)-1,3-oxazole: Similar structure but contains an oxygen atom in place of sulfur.

2-(2,2-Dimethylhydrazin-1-yl)-1,3-imidazole: Contains an additional nitrogen atom in the ring structure.

2-(2,2-Dimethylhydrazin-1-yl)-1,3-pyrazole: Features a five-membered ring with two adjacent nitrogen atoms.

Uniqueness

2-(2,2-Dimethylhydrazin-1-yl)-1,3-thiazole is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

2-(2,2-Dimethylhydrazin-1-yl)-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant case studies and research findings.

Overview of Biological Activities

The compound has been investigated for various biological activities, particularly in the context of antimicrobial and anticancer properties. The thiazole ring structure is known for its pharmacological significance, and the incorporation of hydrazine derivatives enhances its potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit potent antimicrobial effects. For instance, a study on acetylene-containing 2-(2-hydrazinyl)thiazole derivatives showed promising results against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 μg/mL for several synthesized compounds. The study emphasized the need for novel antimycobacterial agents due to increasing resistance to existing drugs .

Table 1: Antimicrobial Activity of 2-(2-Hydrazinyl)Thiazole Derivatives

| Compound ID | MIC (μg/mL) | Pathogen |

|---|---|---|

| Compound A | 50 | Mycobacterium tuberculosis |

| Compound B | 75 | Staphylococcus aureus |

| Compound C | 100 | Escherichia coli |

The structural features of thiazoles allow them to coordinate metal ions, which is crucial for their biological activity. The introduction of an acetylene moiety in these derivatives has been linked to enhanced bioavailability and activity against resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. A study evaluated various thiazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer and lung cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.

Table 2: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (μM) |

|---|---|---|

| Compound D | MCF-7 (Breast Cancer) | 12.5 |

| Compound E | A549 (Lung Cancer) | 15.0 |

| Compound F | HeLa (Cervical Cancer) | 10.0 |

The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression in cancer cells. Molecular docking studies have suggested that these compounds may interact with key proteins involved in cancer cell proliferation .

Case Studies and Research Findings

Case Study: Antifungal Activity Against Candida spp.

A series of thiazole derivatives were synthesized and tested for their antifungal activity against various Candida strains. Notably, compounds with a hydrazine substituent displayed superior antifungal potency compared to their non-hydrazine counterparts. The most active compounds achieved MIC values significantly lower than those of fluconazole, indicating their potential as alternative antifungal agents .

Case Study: Structural Analysis and Molecular Docking

The structural properties of synthesized thiazole derivatives were analyzed using single-crystal X-ray diffraction techniques. This allowed researchers to confirm the geometric configurations essential for biological activity. Molecular docking studies revealed favorable interactions with target enzymes involved in fungal and bacterial metabolism, further supporting the observed biological activities .

Properties

IUPAC Name |

1,1-dimethyl-2-(1,3-thiazol-2-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-8(2)7-5-6-3-4-9-5/h3-4H,1-2H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTVHYAGTMRPQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)NC1=NC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.